Cas no 321998-70-3 (4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine)
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine structure](https://www.kuujia.com/scimg/cas/321998-70-3x500.png)
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine Chemical and Physical Properties
Names and Identifiers
-
- Piperidine, 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-
- 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
-
- MDL: MFCD00665102
- Inchi: 1S/C14H15Cl2N3/c15-10-1-2-11(12(16)7-10)14-8-13(18-19-14)9-3-5-17-6-4-9/h1-2,7-9,17H,3-6H2,(H,18,19)
- InChI Key: FKEBRCPVZPTAMC-UHFFFAOYSA-N
- SMILES: N1CCC(C2C=C(C3=CC=C(Cl)C=C3Cl)NN=2)CC1
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB300963-500 mg |
4-[3-(2,4-Dichlorophenyl)-1H-pyrazol-5-yl]piperidine; . |
321998-70-3 | 500mg |
€530.00 | 2023-04-26 | ||
abcr | AB300963-1g |
4-[3-(2,4-Dichlorophenyl)-1H-pyrazol-5-yl]piperidine; . |
321998-70-3 | 1g |
€1016.40 | 2025-03-19 | ||
A2B Chem LLC | AI84879-10mg |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
321998-70-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI84879-1g |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
321998-70-3 | >90% | 1g |
$1026.00 | 2024-04-20 | |
Ambeed | A935837-1g |
4-[3-(2,4-Dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
321998-70-3 | 90% | 1g |
$611.0 | 2024-04-20 | |
A2B Chem LLC | AI84879-500mg |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
321998-70-3 | >90% | 500mg |
$586.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630450-50mg |
4-(3-(2,4-Dichlorophenyl)-1H-pyrazol-5-yl)piperidine |
321998-70-3 | 98% | 50mg |
¥1491.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630450-5mg |
4-(3-(2,4-Dichlorophenyl)-1H-pyrazol-5-yl)piperidine |
321998-70-3 | 98% | 5mg |
¥661.00 | 2024-08-02 | |
A2B Chem LLC | AI84879-5mg |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
321998-70-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630450-1mg |
4-(3-(2,4-Dichlorophenyl)-1H-pyrazol-5-yl)piperidine |
321998-70-3 | 98% | 1mg |
¥499.00 | 2024-08-02 |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine Related Literature
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
Additional information on 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine (CAS No. 321998-70-3): A Comprehensive Overview
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine (CAS No. 321998-70-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a derivative of piperidine with a substituted pyrazole ring. The molecule consists of a piperidine ring attached to a pyrazole ring, which itself is substituted with a 2,4-dichlorophenyl group. This specific arrangement of functional groups imparts unique chemical and physical properties to the compound. The presence of the dichlorophenyl group contributes to the compound's lipophilicity, while the piperidine and pyrazole rings provide additional structural rigidity and stability.
The molecular formula of 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is C16H15Cl2N3, with a molecular weight of approximately 318.26 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point is around 160-162°C, and it exhibits good thermal stability under standard laboratory conditions.
Synthesis Methods
The synthesis of 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has been extensively studied in the literature. One of the most common methods involves the reaction of 3-(2,4-dichlorophenyl)-1H-pyrazole with piperidine in the presence of a suitable catalyst or base. For example, a typical synthetic route involves the condensation of 3-(2,4-dichlorophenyl)-1H-pyrazole with piperidine using potassium carbonate as a base in anhydrous acetonitrile. This reaction typically proceeds under reflux conditions for several hours, yielding the desired product in good yield.
Alternative synthetic routes have also been explored to improve the efficiency and scalability of the process. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and enhance product yields. Additionally, green chemistry approaches using environmentally friendly solvents and catalysts have gained attention in recent years to minimize the environmental impact of the synthesis process.
Biological Activities and Therapeutic Potential
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has been investigated for its potential therapeutic applications due to its unique biological activities. One of the key areas of interest is its activity as an antagonist at specific receptors. Studies have shown that this compound exhibits potent antagonistic effects at serotonin (5-HT) receptors, particularly the 5-HT7 receptor subtype. This activity has led to its evaluation as a potential treatment for various neurological disorders, including depression and anxiety.
In addition to its receptor antagonistic properties, 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has also demonstrated anti-inflammatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Research Developments
The therapeutic potential of 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has been further validated through preclinical studies and early-stage clinical trials. In preclinical models of depression and anxiety, this compound has shown significant efficacy in reducing symptoms without causing severe side effects. These results have paved the way for more advanced clinical trials to evaluate its safety and efficacy in human subjects.
A recent phase I clinical trial evaluated the safety and pharmacokinetics of 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine in healthy volunteers. The trial demonstrated that the compound was well-tolerated at various dose levels, with no serious adverse events reported. Preliminary data also suggested that it achieved therapeutic plasma concentrations within a reasonable time frame following oral administration.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine holds great promise for advancing our understanding of its therapeutic potential. Future studies are expected to focus on optimizing its pharmacological properties through structural modifications and exploring new delivery methods to enhance its bioavailability and efficacy.
In conclusion, 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine (CAS No. 321998-70-3) is a promising compound with diverse biological activities that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological profile position it as a valuable tool for investigating receptor function and developing novel therapeutics for various diseases.
321998-70-3 (4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine) Related Products
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 68551-17-7(Isoalkanes, C10-13)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
